ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate
Description
Ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate is a thiazole-based small molecule featuring a central 1,3-thiazol-4-yl ring substituted with an ethyl acetate group at position 4 and a 4-(3-methylphenoxy)butanoylamino group at position 2.
Properties
IUPAC Name |
ethyl 2-[2-[4-(3-methylphenoxy)butanoylamino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-3-23-17(22)11-14-12-25-18(19-14)20-16(21)8-5-9-24-15-7-4-6-13(2)10-15/h4,6-7,10,12H,3,5,8-9,11H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAHCBKGAVFGDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCCOC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The phenoxy group can be introduced through nucleophilic substitution reactions, where a suitable phenol derivative reacts with an alkyl halide. The final esterification step involves the reaction of the thiazole derivative with ethyl acetate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product. Additionally, solvent recovery and recycling methods are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group in the butanoyl moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogenating agents (e.g., bromine), Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate is largely dependent on its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating biochemical pathways. The phenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The ester functional group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations
Substituent Influence on Activity: The phenoxybutanoyl group in the target compound enhances lipophilicity compared to Mirabegron’s hydroxyethylphenyl substituent, which may affect membrane permeability and target engagement .
Synthetic Pathways: A common precursor, ethyl 2-amino-1,3-thiazol-4-yl acetate, is used in the synthesis of many analogs (e.g., ). The target compound likely involves acylation with 4-(3-methylphenoxy)butanoyl chloride, paralleling methods in for introducing diverse amide groups .
The target compound’s phenoxybutanoyl group may confer distinct receptor-binding properties compared to Mirabegron’s polar substituents . Sulfonamide and furoyl analogs () are often intermediates or enzyme inhibitors, suggesting the target compound could be optimized for similar applications .
Research Findings and Data
Physicochemical Properties
- Lipophilicity: The phenoxy group in the target compound increases logP compared to sulfonamide or morpholine-containing analogs (e.g., : logP ~2.5 for morpholine sulfonyl derivatives) .
- Solubility : Polar substituents (e.g., Mirabegron’s hydroxyethyl group) improve aqueous solubility, whereas the target compound’s lipophilic groups may limit it .
Pharmacological Potential
- Further studies are required to validate this hypothesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
